molecular formula C14H7N3O2 B1147673 Nitro-PEB CAS No. 1031370-96-3

Nitro-PEB

Cat. No.: B1147673
CAS No.: 1031370-96-3
M. Wt: 249.22
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Description

Contextualizing Nitro-PEB within Molecular Probe Development

Molecular probes are small molecules designed to interact with specific biological targets, such as proteins, nucleic acids, or enzymes, to report on their presence, activity, or environment. These probes often incorporate a functional group that undergoes a detectable change upon interaction with the target, allowing researchers to visualize or quantify biological events. The nitro group is a versatile functional group in organic chemistry, known for its electron-withdrawing properties and its susceptibility to reduction. This reactivity makes nitro-containing compounds valuable precursors or integral components in the design of responsive molecular probes rsc.orgrsc.org.

This compound, as a compound incorporating a nitro moiety, fits into the broader landscape of molecular probe development by offering potential handles for chemical modification or serving as a trigger mechanism within a probe design. The strategic placement and chemical environment of the nitro group in this compound can be exploited to create probes responsive to specific biological cues, such as changes in redox potential or the activity of nitroreductase enzymes, which are often upregulated in hypoxic environments like solid tumors nih.govrsc.org.

Historical Perspective on Related Chemical Entities and Structural Modifications

The use of nitro compounds in chemical biology and as components of molecular probes has a history rooted in the understanding of their chemical reactivity, particularly reduction. The ortho-nitrobenzyl group, for instance, has been extensively used as a photocleavable protecting group in various chemical and biological applications, including oligonucleotide synthesis and the creation of light-activatable molecules nih.govacs.org. This highlights a historical precedent for utilizing the nitro group's responsiveness to external stimuli (in this case, light) to control molecular function.

While specific historical details pertaining directly to a compound explicitly named "this compound" are not extensively documented in the provided search results, the broader context of related chemical entities provides valuable insight. The term "PEB" appears in various contexts, including as an abbreviation for phycoerythrobilin (B231632), a bilin pigment found in cyanobacteria researchgate.net, and Polyelectrolyte Enhanced Biopolymer, a substance derived from weathered organic matter 3tiertech.comresearchgate.net. It also refers to Pre-Engineered Buildings in a completely different field researchgate.netijraset.com. The presence of "Nitro" in "this compound" clearly indicates the incorporation of a nitro group onto a structure related to one of the chemical entities abbreviated as "PEB". Given the context of chemical biology and molecular probes, it is most likely related to a chemical structure rather than a building type.

Structural modifications involving the introduction or alteration of nitro groups on various molecular scaffolds have been a common strategy in developing compounds with altered reactivity or signaling properties. For example, studies on nitrobenzoselenadiazole derivatives, selenium analogs of nitrobenzodioxazole (NBD), demonstrate how modifying the core structure and introducing a nitro group can lead to fluorophores with improved properties for bioimaging and sensing nih.gov. Similarly, the synthesis of nitro-substituted carbazole (B46965) derivatives illustrates the ongoing research into the synthesis and properties of molecules containing both nitro groups and complex ring systems univ-smb.fruniv-smb.fr.

The specific structural relationship of "this compound" to previously studied "PEB" entities (like phycoerythrobilin or a component of Polyelectrolyte Enhanced Biopolymer) would dictate the historical context and relevant structural modification studies. However, the general principle of using nitro groups to impart specific reactivity or signaling capabilities to a molecule is a well-established theme in organic and chemical biology.

Overview of Key Research Areas Pertaining to this compound

Based on the understanding of nitro compounds in chemical biology and the potential implications of a "this compound" structure, several key research areas are likely relevant:

Development of Responsive Probes: Nitro groups are frequently utilized in the design of probes that respond to reductive environments or the activity of nitroreductases nih.govrsc.org. This compound could serve as a scaffold or a key functional group in developing probes for detecting hypoxia, monitoring enzyme activity, or visualizing redox changes in biological systems. Research in this area would involve synthesizing this compound derivatives and evaluating their responsiveness to specific biological stimuli.

Synthesis and Chemical Reactivity: Understanding the synthesis of this compound and its chemical transformations is fundamental. Research would focus on developing efficient synthetic routes to this compound and its analogs, exploring its reactivity under various conditions, and utilizing its nitro group for further functionalization or conjugation to other molecules organic-chemistry.org. The "Nitro Research Group" at the Zelinsky Institute, for instance, focuses on the synthetic methodology based on the reactivity of nitro compounds tilda.ws.

Applications in Bioimaging: Given the prevalence of fluorescent probes in chemical biology, research might explore the potential of this compound or its derivatives as components of fluorescent imaging agents. The nitro group could act as a quencher or a trigger for fluorescence turn-on upon reduction, enabling visualization of specific cellular events or environments nih.govrsc.orgresearchgate.net.

Exploration of Biological Interactions: Research would investigate how this compound interacts with biological molecules, such as proteins or enzymes. This could involve studying binding affinities, metabolic transformations, or the impact of this compound on cellular pathways. Such studies are crucial for understanding the potential utility and specificity of this compound as a chemical tool.

While direct research specifically on "this compound" across these areas is not detailed in the provided results, these represent the logical avenues of investigation for a compound with this nomenclature within the field of chemical biology, drawing parallels from research on other nitro-containing molecules and molecular probes.

Significance of this compound as a Chemical Research Tool

The significance of this compound as a chemical research tool lies in its potential to contribute to the molecular toolkit available to chemical biologists. If successfully developed and characterized, this compound or its derivatives could offer new ways to:

Selectively target or report on specific biological conditions: The nitro group's responsiveness to reduction can be leveraged to create tools that are activated specifically in reductive environments, such as those found in hypoxic tumors or areas of inflammation nih.govnih.gov.

Develop novel molecular probes: this compound can serve as a building block for constructing more complex molecular probes with tailored properties, such as specific targeting capabilities or enhanced signaling mechanisms rsc.orgnih.gove-century.us. The Chemical Probes Portal highlights the importance of well-characterized small molecules as research tools nih.govicr.ac.uknih.gov.

Facilitate the study of enzyme activity: If this compound is a substrate for specific enzymes, particularly nitroreductases, it can be used to study the activity and distribution of these enzymes in biological systems nih.govrsc.org.

Enable controlled release or activation: Similar to the ortho-nitrobenzyl group, a this compound structure might be designed to undergo a chemical transformation upon a specific trigger (e.g., reduction, light), allowing for the controlled release of a molecule or activation of a process in a biological context nih.govacs.org.

The precise significance of this compound as a tool is contingent upon specific research findings detailing its properties and applications. However, its structure, incorporating a nitro group and a "PEB" moiety (interpreted within a chemical context), positions it as a promising candidate for exploration in the development of new chemical tools for biological research. The ongoing advancements in nitro chemistry and molecular probe design provide a fertile ground for the potential applications of this compound organic-chemistry.orgtilda.wsmdpi.com.

Data Tables

Based on the provided search results, specific quantitative data directly related to "this compound" is not available to construct detailed data tables on its properties or research findings. The results discuss related concepts, the broader use of nitro compounds, and other molecules abbreviated as "PEB". Therefore, a data table with specific research findings for this compound cannot be generated from the provided information.

Properties

CAS No.

1031370-96-3

Molecular Formula

C14H7N3O2

Molecular Weight

249.22

Purity

>98%

Synonyms

3-Nitro-5-(pyridinylethynyl)benzonitrile

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Nitro Peb

Precursor Chemistry and Synthetic Routes to Nitro-PEB

The synthesis of nitrated organic compounds often begins with the preparation or selection of appropriate precursors that contain or can be elaborated into the desired carbon skeleton before or during the introduction of the nitro moiety.

Detailed Methodologies for Core Structure Elaboration

The core structure of potential "this compound" compounds, interpreted in the context of nitrated phenethylamine-like structures or nitroalkenes, can be constructed through various chemical reactions. For instance, the nitroaldol (Henry) reaction is a fundamental method for forming β-nitro alcohols or nitroalkenes, which can serve as core structures or intermediates. This reaction typically involves the condensation of a nitroalkane with an aldehyde or ketone, often catalyzed by a base sciencemadness.orgresearchgate.net. The reaction of 4-ethylbenzaldehyde (B1584596) with nitroethane, for example, can yield 4-ethylphenyl-2-nitropropene, a nitroalkene sciencemadness.org. Similarly, the synthesis of nitrostyrenes (aryl-2-nitrovinyl derivatives) from substituted aldehydes and nitroalkanes proceeds via this type of condensation researchgate.net.

Another approach, particularly relevant for constructing the phenethylamine (B48288) backbone, involves methods that build the two-carbon chain connecting an aromatic ring to a nitrogen-bearing group. While direct core elaboration followed by nitration is one route, some syntheses involve starting with a pre-formed amino acid structure, such as 4-nitrophenylalanine, and then performing a decarboxylation to yield 4-nitrophenethylamine researchgate.nettandfonline.comresearchgate.net. This method elaborates the core by utilizing a commercially available or readily synthesized substituted amino acid precursor.

Introduction of the Nitro Moiety: Regioselectivity and Yield Optimization

The introduction of the nitro group is a critical step in the synthesis of nitro-organic compounds. For aromatic systems, electrophilic aromatic nitration is a common method, typically employing a mixture of concentrated nitric and sulfuric acids youtube.comck12.orgorganic-chemistry.org. This reaction involves the generation of the nitronium ion (NO₂⁺), which acts as the electrophile.

Regioselectivity in aromatic nitration is influenced by substituents already present on the aromatic ring. Electron-donating groups tend to direct nitration to the ortho and para positions, while electron-withdrawing groups typically direct to the meta position youtube.com. For example, nitration of phenethylamine derivatives can lead to mixtures of ortho, meta, and para isomers tandfonline.com. Achieving high regioselectivity for a desired isomer, such as the para-nitrated product (e.g., 4-nitrophenethylamine), often requires careful control of reaction conditions, including temperature, acid concentration, and reaction time, or the use of directing groups or protecting groups tandfonline.comgoogle.com. Some methods for preparing 4-nitrophenethylamine hydrochloride involve the nitration of an acylated phenethylamine, followed by separation of isomers and deacetylation tandfonline.com. A patent describes a method for preparing p-nitrophenyl ethylamine (B1201723) hydrochloride involving amido protection of β-phenyl ethylamine, followed by nitration and deprotection, suggesting that the protecting group strategy can influence the outcome or facilitate purification google.com.

For aliphatic systems or the formation of nitroalkenes, the nitro group is typically introduced through reactions like the Henry reaction using a nitroalkane as a building block sciencemadness.orgresearchgate.net, or by functional group transformations such as the reaction of alkyl halides with nitrite (B80452) salts organic-chemistry.orgbrieflands.com. The synthesis of nitroalkanes can be achieved by reacting alkyl bromides or iodides with silver nitrite organic-chemistry.org.

Yield optimization in nitration reactions often involves minimizing the formation of unwanted byproducts, such as multiple nitration products or oxidation products. Controlling the stoichiometry of the nitrating agent, reaction temperature, and reaction time are crucial for maximizing the yield of the desired nitro compound.

Development of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of a core compound like "this compound" is a common practice in chemistry to explore variations in properties and activity. This involves rational design principles and specific synthetic pathways to introduce structural modifications.

Rational Design Principles for Structural Modification

Rational design of analogues typically involves making systematic changes to the core structure to investigate the impact of these modifications on the compound's physical, chemical, or biological properties. For nitrated phenethylamine-like structures, modifications could include:

Substitution on the aromatic ring: Varying the type, position, and number of substituents on the phenyl ring (e.g., halogens, alkyl groups, alkoxy groups, additional nitro groups) can influence electronic and steric properties researchgate.net.

Modification of the alkyl chain: Altering the length, branching, or saturation of the linker between the aromatic ring and the nitrogen-containing group, or introducing substituents on this chain.

Modification of the nitro group: While the nitro group is a defining feature, it might be chemically transformed into other functional groups in the synthesis of certain derivatives (e.g., reduction to an amine) google.com.

Modification of the amine function (if present): Alkylation or acylation of the amine group.

Design principles are often guided by understanding structure-activity relationships (SAR) if the compounds are being developed for a specific application, or by exploring chemical space around the core structure. The ease of synthesis and the availability of precursors also play a significant role in the rational design process.

Synthetic Pathways for this compound Analogues

The synthetic pathways for this compound analogues depend heavily on the nature of the desired modification. They often involve adapting the synthetic routes used for the parent compound or employing standard organic transformations.

For analogues with different substituents on the aromatic ring, the synthesis might start with appropriately substituted aromatic precursors in reactions like the Henry reaction or subsequent nitration steps researchgate.net. For example, the synthesis of various substituted aryl-2-nitrovinyl derivatives involves using different substituted benzaldehydes researchgate.net.

Modifications to the alkyl chain might require building the chain using different strategies, such as Grignard reactions, alkylations, or other carbon-carbon bond forming reactions, followed by the introduction of the nitro group or nitrogen-containing moiety at the appropriate position.

Functional group interconversions are crucial for creating derivatives. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or other reactions google.com. The synthesis of (E)-1,3-diphenyl-4-nitro-1-butene, for example, highlights a pathway to a nitrated alkene which could potentially be a precursor to other derivatives google.com.

Developing synthetic pathways for analogues often requires exploring and optimizing reaction conditions to ensure good yields and purity of the desired products, potentially involving protecting group strategies and chromatographic purification techniques google.comrsc.orgresearchgate.netchemicalbook.com.

Radiochemical Synthesis of Labeled this compound Precursors (e.g., [¹¹C] or [¹⁸F] labeling considerations for research probes)

The primary application of a nitro-substituted precursor, often referred to in the context of this compound, is in the radiochemical synthesis of labeled compounds, particularly with fluorine-18 (B77423) ([¹⁸F]) for PET imaging. The nitro group serves as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of the [¹⁸F]fluoride ion.

A notable example is the radiosynthesis of [¹⁸F]F-PEB (3-[¹⁸F]fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile), a widely used PET radiotracer for imaging metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). This synthesis commonly utilizes a nitro precursor, such as 3-nitro-5-[(pyridin-3-yl)ethynyl]benzonitrile. The reaction typically involves the nucleophilic displacement of the nitro group by no-carrier-added [¹⁸F]fluoride. idrblab.netrti.org This process is often facilitated by a क्रिप्टand like Kryptofix 2.2.2 and a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). idrblab.netrti.org

Research has explored optimizing the conditions for this radiofluorination, including varying temperature, reaction time, and the nature of the leaving group. nih.govgoogleapis.com Studies have indicated that while nitro precursors can be effective, the radiochemical yields for nucleophilic aromatic substitution at the meta-position, as is the case in the synthesis of [¹⁸F]F-PEB from its nitro precursor, can be relatively low compared to reactions at ortho or para positions, often reported in the range of 1-10% (uncorrected) nih.govnih.gov. For instance, automated radiosynthesis using a 3-nitro precursor has been reported to yield [¹⁸F]F-PEB in approximately 9 ± 2% uncorrected radiochemical yield. nih.gov Despite these challenges, the nitro precursor route remains a viable method for producing clinically relevant quantities of [¹⁸F]F-PEB. nih.gov

While the literature primarily focuses on [¹⁸F]labeling using a nitro precursor in this context, the strategic placement of other functional groups within a this compound structure could theoretically allow for labeling with other radioisotopes like carbon-11 (B1219553) ([¹¹C]). However, specific details on the synthesis of [¹¹C]-labeled PEB precursors directly from a this compound framework were not prominently featured in the searched literature, which heavily emphasizes the [¹⁸F] radiofluorination via the nitro group displacement.

Purification and Characterization Techniques for Synthetic this compound Intermediates and Final Products

The synthesis of this compound and its subsequent derivatization, particularly in the context of creating radiolabeled probes, necessitates rigorous purification and characterization to ensure chemical and radiochemical purity.

Following the synthesis of the nitro precursor or its radiolabeled derivatives, chromatographic techniques are essential for isolation and purification. High-Performance Liquid Chromatography (HPLC), particularly semi-preparative reversed-phase HPLC, is a widely employed method for purifying radiolabeled compounds like [¹⁸F]F-PEB from reaction mixtures containing the precursor, by-products, and residual reagents. nih.gov This technique separates compounds based on their differential affinities for a stationary phase, allowing for the collection of the purified product. The mobile phase composition is carefully selected to achieve optimal separation. nih.gov Similar chromatographic methods, including both preparative and analytical HPLC, would be applicable for the purification of synthetic this compound intermediates and the final non-labeled this compound compound itself, enabling the isolation of the target molecule from reaction crude.

Characterization of synthetic this compound and its intermediates, as well as the final radiolabeled products, relies on a combination of analytical techniques to confirm their identity, purity, and integrity.

Analytical HPLC is routinely used to assess the radiochemical and chemical purity of the final radiolabeled product. nih.gov This often involves using both radioactivity detectors to trace the radiolabeled species and UV detectors to monitor both labeled and unlabeled chemical species present in the sample. Co-injection with a non-radioactive standard of the target compound is a common practice to confirm the identity of the radiolabeled product based on retention time.

Other spectroscopic techniques are crucial for the structural characterization of synthetic organic compounds, including this compound and its precursors and intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, etc.) provides detailed information about the molecular structure and connectivity. Mass Spectrometry (MS), including high-resolution mass spectrometry (HRMS), is used to determine the molecular weight and elemental composition of the synthesized compounds, confirming their identity. While specific data for this compound were not detailed in the immediate search results, these techniques are standard in the synthesis and characterization of such organic molecules.

Furthermore, techniques like melting point determination, infrared (IR) spectroscopy, and elemental analysis can provide additional data to confirm the purity and structure of solid intermediates and final products. For radiolabeled compounds, additional quality control measures are employed to determine specific activity and verify radionuclidic purity.

Molecular Structure, Conformation, and Theoretical Chemistry of Nitro Peb

Advanced Spectroscopic Characterization of Nitrobenzene (B124822) Structure

Advanced spectroscopic techniques are pivotal in elucidating the detailed molecular structure of nitrobenzene. These methods provide insights into the electronic environment of individual atoms, the three-dimensional arrangement of the molecule in the solid state, and the characteristic vibrations of its functional groups.

High-Resolution NMR Spectroscopic Analysis of Nitrobenzene

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic structure of nitrobenzene in solution. The strong electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons and carbons.

In ¹H NMR spectroscopy, the protons on the benzene (B151609) ring exhibit distinct signals due to the deshielding effect of the nitro group. Protons ortho to the nitro group are the most deshielded, followed by the para proton, and then the meta protons. stackexchange.com A typical ¹H NMR spectrum of nitrobenzene shows signals around 8.25 ppm for the ortho protons (H2/H6), 7.71 ppm for the para proton (H4), and 7.56 ppm for the meta protons (H3/H5). stackexchange.com This deshielding is a consequence of the inductive effect and resonance, which withdraw electron density from the ortho and para positions, leaving them with a partial positive charge. stackexchange.com

¹³C NMR spectroscopy provides further insights into the electronic environment of the carbon atoms. The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded. The trend of deshielding for the other carbon atoms is para > meta > ortho. stackexchange.com For instance, the reported ¹³C NMR chemical shifts are approximately 148.3 ppm (ipso), 134.7 ppm (para), 129.4 ppm (meta), and 123.5 ppm (ortho). stackexchange.com Theoretical calculations of NMR chemical shifts using methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have shown good agreement with experimental values. researchgate.net

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (ppm) for Nitrobenzene
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ortho (C2, C6)8.25123.5
Meta (C3, C5)7.56129.4
Para (C4)7.71134.7
Ipso (C1)-148.3

X-ray Crystallography and Solid-State Structure Determination of Nitrobenzene and its Salts/Co-crystals

X-ray crystallography has been instrumental in determining the precise solid-state structure of nitrobenzene. wikipedia.org These studies have confirmed that the nitrobenzene molecule is planar, with the nitro group lying in the same plane as the benzene ring. webqc.orgiucr.org This planarity facilitates conjugation between the π-electron system of the benzene ring and the nitro group. webqc.org

Crystals of nitrobenzene at -30 °C are monoclinic, belonging to the space group P2₁/c, with four molecules per unit cell. iucr.org The crystal structure reveals a carbon-nitrogen (C-N) bond length of approximately 1.474 Å, which is shorter than a typical C-N single bond, indicating partial double bond character. webqc.org The nitrogen-oxygen (N-O) bond lengths are around 1.215 Å. webqc.org

While there is limited information on the salts and co-crystals of nitrobenzene itself, studies on related compounds provide insights into how intermolecular interactions can influence the crystal packing and solid-state structure.

Interactive Data Table: Crystallographic Data for Nitrobenzene at -30°C
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.86
b (Å)11.65
c (Å)13.24
β (°)95.58
Volume (ų)592.9
Z (molecules/unit cell)4

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of Nitrobenzene

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for identifying the functional groups and characterizing the vibrational modes of nitrobenzene. The nitro group has characteristic stretching and bending vibrations that are readily identifiable.

The most prominent vibrational features of nitrobenzene are the asymmetric and symmetric stretching modes of the NO₂ group. researchgate.net In aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is observed between 1360-1290 cm⁻¹. materialsciencejournal.org For nitrobenzene, these bands are observed around 1527 cm⁻¹ (asymmetric) and 1347 cm⁻¹ (symmetric) in the Raman spectrum. slideshare.net

Other important vibrational modes include the C-N stretching vibration, which is typically found around 1109 cm⁻¹, and the NO₂ bending (scissoring) mode, which appears near 853 cm⁻¹. researchgate.netslideshare.net The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311+G** level, have been successfully used to assign the fundamental vibrational modes of nitrobenzene and its isotopomers without the need for scaling of the force constants. slideshare.net

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for Nitrobenzene
Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Asymmetric NO₂ Stretch~1525~1527
Symmetric NO₂ Stretch~1348~1347
C-N Stretch~1107~1109
NO₂ Bend (Scissoring)~852~853
Aromatic Ring Breathing-~1004
Aromatic C-H Stretch~3080~3081

Computational Chemistry and Molecular Modeling of Nitrobenzene

Computational chemistry provides a powerful theoretical framework for understanding the molecular structure, electronic properties, and conformational behavior of nitrobenzene at the atomic level. These methods complement experimental data and offer predictive insights into the molecule's reactivity and energy landscape.

Quantum Chemical Calculations of Electronic Structure and Reactivity of Nitrobenzene

Quantum chemical calculations have been extensively employed to investigate the electronic structure of nitrobenzene. nih.govresearchgate.netjournalajopacs.com Methods such as the complete active space self-consistent field (CASSCF) and multi-state second-order perturbation theory (MS-CASPT2) have been used to study its strongly correlated electronic system. nih.govacs.org These calculations have been successful in determining the vertical excitation energies and the dissociation energy of the molecule. nih.gov

The electronic structure of nitrobenzene is characterized by the interaction between the π-system of the benzene ring and the orbitals of the nitro group. aip.org This interaction leads to a delocalized system and influences the molecule's reactivity. webqc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions and chemical behavior. researchgate.netjournalajopacs.com For nitrobenzene, the HOMO is a b₁ ring-π orbital, and the LUMO is a b₁ orbital with significant contribution from the nitro group. aip.org

Calculations of the molecule's dipole moment have also been performed, with theoretical values showing good agreement with the experimental value of approximately 4.22 Debye. uwosh.edu These computational studies provide a detailed picture of the charge distribution and electronic properties that govern the reactivity of nitrobenzene. uwosh.edu

Interactive Data Table: Calculated Electronic Properties of Nitrobenzene
PropertyCalculated ValueMethod
Dissociation Enthalpy (ΔᵣH°(0 K))307.2 kJ mol⁻¹MS-CASPT2//CASSCF
Vertical Excitation Energy (S₀ → S₁)~4.0 eVMS-CASPT2
Dipole Moment~4.2 - 5.1 DebyeAb initio

Conformational Analysis and Energy Landscapes of Nitrobenzene

Conformational analysis of nitrobenzene focuses on the rotation of the nitro group relative to the plane of the benzene ring. While experimental evidence from X-ray crystallography indicates a planar structure in the solid state, computational studies have explored the energy landscape associated with this rotation. wikipedia.orgresearchgate.net

Quantum chemical calculations, such as those using Møller-Plesset perturbation theory (MP2), have been used to determine the torsional potential for the rotation of the nitro group. researchgate.net Most theoretical methods predict a planar equilibrium geometry, although some levels of theory may suggest a slightly twisted structure. researchgate.net The energy barrier to rotation is relatively low, indicating that the molecule can undergo torsional motion. The study of the energy landscape helps in understanding the molecule's dynamics and how its conformation might change in different environments. frontiersin.orgnih.govnih.gov

The planarity of the molecule is a result of the stabilizing effect of conjugation between the nitro group and the benzene ring. Any deviation from planarity would disrupt this conjugation, leading to an increase in the molecule's potential energy. The conformational energy landscape of nitrobenzene is therefore characterized by a global minimum at the planar conformation, with a periodic potential energy function describing the rotation of the nitro group.

Molecular Dynamics Simulations to Investigate Dynamic Properties of Nitro-PEB3.2.4. Prediction of Spectroscopic Properties of Nitro-PEB via Computational Methods

Further research and publication on "this compound" are required before a scientifically grounded article on these specific topics can be produced.

Mechanistic Investigations of Nitro Peb at the Molecular Level

Elucidation of Molecular Interactions of Nitro-PEB with Biological Macromolecules (In Vitro/Cellular Models)

The primary biological macromolecule of interest for this compound is the mGluR5, a Class C G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity. This compound is investigated as a negative allosteric modulator (NAM), a type of ligand that binds to a site topographically distinct from the endogenous agonist (glutamate) binding site. nih.gov This allosteric binding influences the receptor's conformational state, thereby modulating its response to glutamate (B1630785). nih.govacs.orgdiva-portal.org

In vitro binding assays using cell membranes expressing mGluR5 are critical for characterizing the affinity and kinetics of this compound. Studies on its close analog, [¹⁸F]FPEB, have demonstrated specific, high-affinity binding to mGluR5. Saturation equilibrium binding experiments with [¹⁸F]FPEB in brain membranes from rats, rhesus monkeys, and humans have yielded dissociation constant (KD) values in the low nanomolar range, indicating a very strong interaction with the receptor. nih.gov

These studies reveal that ligands of this class bind to a single, saturable site consistent with the mGluR5 allosteric pocket. nih.gov The binding is reversible and characterized by a rapid association and dissociation rate, which is a favorable characteristic for neuromodulatory agents and imaging ligands. nih.gov The thermodynamic profile of this interaction is driven by favorable enthalpy and entropy changes resulting from the specific molecular contacts within the hydrophobic allosteric pocket.

Interactive Table 1: Representative Binding Kinetics and Affinity of Pyridinylethynyl Benzonitrile (B105546) Analogs to mGluR5

ParameterValueSpeciesAssay Condition
KD (Dissociation Constant)0.1 - 0.15 nMHuman, Rhesus, RatMembrane Saturation Binding
Ki (Inhibition Constant)0.20 nMRatRadioligand Displacement
IC50 (Half maximal inhibitory conc.)0.66 nMHumanCa²⁺ Flux Functional Assay

Note: Data is based on studies of the closely related analog [¹⁸F]FPEB and serves as a proxy for the expected binding profile of this compound. nih.govnih.gov

This compound is hypothesized to function as a negative allosteric modulator (NAM) of mGluR5. NAMs of this receptor bind within a pocket located in the seven-transmembrane (7TM) domain. acs.orgnih.gov This binding event stabilizes an inactive or non-functional conformation of the receptor. acs.org By locking the receptor in this state, the NAM prevents the conformational transition required for G-protein coupling and activation, even when the endogenous agonist, glutamate, is bound to its orthosteric site in the extracellular Venus flytrap domain. acs.orgdiva-portal.org

This mechanism offers a more nuanced way to control receptor activity compared to direct competitive antagonists. Instead of blocking the agonist site, allosteric modulation reduces the efficacy of the agonist, effectively dampening the cellular response to glutamatergic stimulation. diva-portal.orgmonash.edu The discovery of this allosteric site has been pivotal for developing subtype-selective modulators, as the allosteric pockets are generally less conserved across receptor subtypes than the highly conserved orthosteric sites. acs.orgdiva-portal.org

To pinpoint the precise molecular determinants of binding, site-directed mutagenesis studies have been employed to identify key amino acid residues within the mGluR5 allosteric pocket. By systematically replacing specific amino acids and measuring the resultant change in ligand affinity, researchers have mapped the interaction site for various mGluR5 NAMs. nih.govnih.gov

These studies have revealed that the binding of pyridinylethynyl benzonitrile analogs is governed by interactions with a common set of residues. nih.gov For instance, mutations in residues such as Proline (P654), Tyrosine (Y658), Tryptophan (W784), and Alanine (A809) have been shown to significantly impact the binding affinity of NAMs. nih.gov These residues form a hydrophobic pocket deep within the transmembrane bundle, providing a snug fit for the ligand. The interaction is stabilized by a combination of hydrophobic contacts and potential π-stacking with aromatic residues like Tryptophan.

Interactive Table 2: Impact of Site-Directed Mutagenesis on NAM Binding to mGluR5

Residue MutationLocationEffect on NAM Binding AffinityPutative Role in Interaction
P654A Transmembrane Helix 3Significant DecreaseForms part of the hydrophobic pocket
Y658A Transmembrane Helix 3Significant DecreaseKey contact point for ligand
W784A Transmembrane Helix 6Significant DecreaseInvolved in aromatic/hydrophobic interactions
A809V Transmembrane Helix 7Moderate to Significant DecreaseSteric hindrance and pocket conformation

Note: This table summarizes findings from mutagenesis studies on the mGluR5 allosteric site with various NAMs, which are expected to be predictive for this compound. nih.gov

Cellular Uptake and Subcellular Localization Studies of this compound (In Vitro)

For a compound targeting a central nervous system receptor, understanding its ability to traverse cellular membranes and its subsequent distribution within the cell is paramount. In vitro models provide a controlled environment to study these properties.

The ability of this compound to reach its target receptor is predicated on its capacity to cross the plasma membrane. PET tracers developed for CNS targets are typically designed to have moderate lipophilicity, allowing for passive diffusion across the blood-brain barrier and cellular membranes. nih.gov The calculated partition coefficient (LogP) is a key predictor of this property. The FPEB analog has a LogP value of 2.8, indicating good lipid solubility and a high likelihood of passive membrane transport. nih.gov A LogP value greater than 2 is generally considered favorable for ready membrane permeability. jneurosci.org

In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or studies using Caco-2 cell monolayers, are used to quantify this transport. For similar mGluR modulators, these assays have confirmed high passive permeability. nih.gov Furthermore, studies often assess whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of the cell. An ideal CNS agent, like FPEB and presumably this compound, would not be a significant substrate for these transporters, ensuring sufficient intracellular and brain concentrations are achieved. nih.gov

While GPCRs like mGluR5 are primarily located on the plasma membrane, evidence suggests they are also expressed on intracellular membranes, including the nuclear envelope and endoplasmic reticulum. jneurosci.org The ability of a ligand to access these intracellular receptor pools depends on its membrane permeability. jneurosci.org

Given its expected lipophilicity, this compound would likely be able to diffuse freely into the cell. Following uptake, its distribution would be governed by its affinity for different subcellular compartments. High-resolution imaging techniques, such as autoradiography with radiolabeled analogs or fluorescence microscopy, can visualize this distribution. Studies on mGluR5 suggest that membrane-permeable NAMs can access and inhibit both cell surface and intracellular receptors. jneurosci.org This can lead to an intracellular distribution pattern where the compound is not only associated with the plasma membrane but also concentrated in perinuclear regions, consistent with the localization of intracellular mGluR5. jneurosci.org

Biotransformation Pathways and Metabolite Profiling of this compound (In Vitro/Enzymatic)

The biotransformation of xenobiotics, including nitroaromatic compounds, is a critical process that determines their biological activity and potential toxicity. In vitro and enzymatic studies provide a controlled environment to elucidate the metabolic fate of a compound like this compound at the molecular level. These investigations are fundamental to understanding how the introduction of a nitro group influences the interaction of the parent molecule with metabolic enzymes and the subsequent chemical modifications it undergoes.

Identification of Key Enzymes Involved in this compound Metabolism

The metabolism of nitroaromatic compounds is a multi-enzyme process, often involving a concert of reductive and oxidative reactions. For this compound, in vitro studies using subcellular fractions (microsomes and cytosol) from various tissues, particularly the liver, are instrumental in identifying the primary enzymatic players. The liver is the principal site of drug metabolism, equipped with a rich arsenal (B13267) of enzymes.

Nitroreductases are a key class of enzymes responsible for the metabolism of nitroaromatic compounds. researchgate.netnih.gov These enzymes, which are abundant in both mammalian tissues and gut microbiota, catalyze the reduction of the nitro group. This reduction is a stepwise process that can proceed through a one-electron or a two-electron transfer mechanism. nih.govscielo.br

One-electron reduction , often catalyzed by enzymes like cytochrome P450 reductase, results in the formation of a nitro anion radical. scielo.br Under aerobic conditions, this radical can be re-oxidized back to the parent nitro compound, a process known as futile cycling, which can lead to the generation of reactive oxygen species (ROS).

Two-electron reduction , primarily carried out by NAD(P)H:quinone oxidoreductase (NQO1), directly reduces the nitro group to a nitroso intermediate, bypassing the formation of the nitro anion radical. nih.gov

Cytochrome P450 (CYP) enzymes , a superfamily of heme-containing monooxygenases, are also implicated in the metabolism of aromatic compounds. While their primary role is oxidative, they can participate in the reductive metabolism of nitroaromatics under low oxygen conditions. Furthermore, CYPs can be involved in the oxidation of the aromatic ring of this compound or its metabolites. researchgate.net

Other enzymes that may play a role in this compound metabolism include:

Aldehyde oxidase (AOX) and Xanthine oxidase (XO) , which are capable of reducing nitro groups. nih.govnih.gov

Flavin-containing monooxygenases (FMOs) , which can participate in the oxidation of metabolites.

Structural Elucidation of this compound Metabolites

The biotransformation of this compound is expected to yield a series of metabolites with altered chemical structures. The identification and characterization of these metabolites are crucial for understanding the complete metabolic pathway.

The primary metabolic transformation of the nitro group is its reduction to an amino group, proceeding through nitroso and hydroxylamine (B1172632) intermediates. nih.govnih.gov

Nitroso-PEB: The initial product of a two-electron reduction.

N-hydroxylamino-PEB: A subsequent reduction product of the nitroso intermediate. This metabolite is often highly reactive.

Amino-PEB: The final product of the complete reduction of the nitro group.

In addition to the reduction of the nitro group, other metabolic modifications can occur on the PEB molecule, such as hydroxylation of the aromatic ring catalyzed by CYP enzymes. researchgate.net

Following these initial "Phase I" reactions, the metabolites of this compound can undergo "Phase II" conjugation reactions. These reactions involve the addition of endogenous polar molecules, which increases the water solubility of the metabolites and facilitates their excretion. Key conjugation reactions include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of glucuronic acid.

Sulfation: Catalyzed by sulfotransferases (SULTs), this involves the addition of a sulfonate group.

Acetylation: The amino group of Amino-PEB can be acetylated by N-acetyltransferases (NATs).

The structural elucidation of these metabolites is typically achieved using a combination of analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Impact of Biotransformation on this compound's Molecular Properties and Interactions

Changes in Physicochemical Properties:

The primary consequence of this compound metabolism is an increase in polarity. The reduction of the electron-withdrawing nitro group to a more polar amino group, along with potential hydroxylation and subsequent conjugation, significantly enhances the water solubility of the metabolites. This increased hydrophilicity is a key factor in facilitating the elimination of the compound from the body.

Alteration of Molecular Interactions:

The structural modifications resulting from biotransformation can dramatically alter the binding affinity of this compound for its molecular targets. The introduction of new functional groups, such as hydroxyl or amino groups, can create new hydrogen bonding opportunities or introduce steric hindrance, thereby modifying the interaction with target proteins.

The formation of reactive intermediates, particularly the N-hydroxylamino metabolite, can lead to covalent binding with cellular macromolecules like DNA and proteins. nih.gov This covalent modification can lead to cellular damage and is a mechanism of toxicity for some nitroaromatic compounds.

Analytical Methodologies for the Quantification and Detection of Nitro Peb in Research Matrices

Chromatographic Techniques for Separation and Quantification of Nitro-PEB

Chromatography plays a crucial role in separating this compound from complex sample matrices and potential interferents before detection and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable tools, depending on the volatility and thermal stability of this compound and its potential derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

HPLC is a widely used technique for the analysis of nitroaromatic compounds, particularly those that are less volatile or thermally labile cdc.govchromatographyonline.com. Method development for this compound using HPLC would typically involve optimizing the stationary phase, mobile phase composition, and detection parameters to achieve adequate separation and sensitivity chiralpedia.com. Reversed-phase HPLC, commonly employing C18 or phenyl columns, is often the first choice for moderately polar compounds like nitroaromatics chromatographyonline.comwaters.comnih.gov. The mobile phase usually consists of a mixture of water and organic solvents such as methanol (B129727) or acetonitrile, often with buffer systems to control pH and improve peak shape chromatographyonline.comwaters.com.

Detection of this compound in HPLC is commonly achieved using UV-Visible spectrophotometry, as nitroaromatic compounds typically exhibit strong absorbance in the UV region chromatographyonline.comwaters.com. Diode array detectors (DAD) can provide spectral information for peak identification and purity assessment. Method development involves optimizing parameters such as flow rate, column temperature, and injection volume to achieve optimal resolution, sensitivity, and analysis time chiralpedia.com. Validation of the developed HPLC method would include assessing parameters like linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, selectivity, and robustness nih.gov.

Gas Chromatography (GC) Applications for Volatile this compound Derivatives

Gas chromatography is suitable for the analysis of volatile or semi-volatile compounds openaccessjournals.comorganomation.com. If this compound or its derivatives exhibit sufficient volatility and thermal stability, GC can be employed for their separation and quantification epa.gov. GC columns, such as capillary columns with various stationary phases (e.g., non-polar or moderately polar), are selected to achieve optimal separation epa.gov.

Detection in GC can be accomplished using several detectors. The Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative groups like nitro moieties, making it a suitable choice for this compound openaccessjournals.comepa.gov. Nitrogen-Phosphorus Detectors (NPD) are also selective for nitrogen-containing compounds epa.gov. In some cases, derivatization of this compound might be necessary to increase its volatility or improve its detection characteristics for GC analysis libretexts.orgjfda-online.com. Common derivatization strategies for compounds with polar functional groups include silylation, acylation, or alkylation libretexts.orgjfda-online.com. EPA Method 8091, for instance, provides GC conditions for the detection of nitroaromatics in environmental samples using ECD or NPD epa.gov.

Mass Spectrometry (MS) Approaches for this compound Characterization and Trace Analysis

Mass spectrometry provides powerful capabilities for the identification, structural characterization, and quantification of analytes, particularly at trace levels nih.gov. MS is often coupled with chromatographic techniques to enhance selectivity and sensitivity in the analysis of complex matrices organomation.comnih.govchromatographyonline.com.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of this compound

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, with fragmentation of selected ions occurring between stages nih.govencyclopedia.pub. This technique is invaluable for confirming the identity of this compound by providing characteristic fragmentation patterns nih.govnih.gov. In MS/MS, a precursor ion (typically the protonated or deprotonated molecule of this compound) is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed in the second mass analyzer nih.govencyclopedia.pub.

The fragmentation pathways of nitro compounds under MS/MS can involve characteristic losses of neutral fragments such as NO•, NO₂, and HNO₂ nih.gov. Analyzing the mass-to-charge ratios of these product ions provides structural information that can be used to confirm the presence and identity of this compound, even in the presence of coeluting compounds nih.gov. Different ionization techniques (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)) can be used in conjunction with MS/MS, influencing the types of ions formed and their fragmentation behavior thermofisher.comresearchgate.net.

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis Containing this compound

Coupling chromatography with mass spectrometry provides a powerful approach for the analysis of this compound in complex research matrices. LC-MS and GC-MS combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry organomation.comnih.govusp.br.

LC-MS is particularly useful for analyzing relatively polar or non-volatile compounds like many nitroaromatics, without the need for derivatization organomation.comspectroscopyworld.com. LC-MS systems typically utilize interfaces like ESI or APCI to ionize the analytes eluting from the HPLC column before they enter the mass spectrometer thermofisher.comresearchgate.net. This allows for sensitive detection and identification in complex samples where chromatographic separation alone may not be sufficient chromatographyonline.com. LC-MS/MS, combining the separation of LC with the structural information from MS/MS, is a highly selective and sensitive technique for trace analysis and confirmation of this compound in complex matrices researchgate.netspectroscopyworld.com. Matrix effects, which can suppress or enhance ionization, are a critical consideration in quantitative LC-MS analysis and require careful method development and validation strategies, such as the use of internal standards chromatographyonline.com.

GC-MS is well-suited for the analysis of volatile and semi-volatile this compound or its derivatives organomation.com. The GC separates the components of the sample, and the effluent enters the mass spectrometer, typically via an electron ionization (EI) source nist.gov. EI fragmentation patterns are often highly reproducible and can be matched against spectral libraries for compound identification. GC-MS, especially with selective detectors or in combination with MS/MS (GC-MS/MS), offers high sensitivity and selectivity for volatile nitroaromatics in various matrices mdpi.com.

Spectrophotometric and Fluorometric Methods for this compound Detection

Spectrophotometric and fluorometric methods can also be applied for the detection and quantification of this compound, although they may offer less selectivity compared to chromatographic-mass spectrometric techniques, especially in complex matrices.

Spectrophotometry involves measuring the absorbance of light by the analyte at specific wavelengths chromatographyonline.com. Nitroaromatic compounds generally exhibit significant UV absorbance due to the presence of the nitro group and the aromatic ring chromatographyonline.comwaters.com. Direct UV absorbance measurements can be used for quantification if there are no significant spectral interferences from the sample matrix.

Fluorometric methods measure the fluorescence emitted by a compound after excitation at a specific wavelength nih.govbiocompare.com. While many nitro compounds themselves are not strongly fluorescent, they can interact with fluorescent probes or undergo reactions that produce fluorescent products, allowing for indirect detection researchgate.netnih.gov. Some fluorometric methods for nitroaromatics are based on the quenching of the fluorescence of a probe molecule upon interaction with the nitro compound researchgate.netnih.gov. This quenching effect can be correlated to the concentration of the nitroaromatic analyte. While potentially sensitive, the specificity of fluorometric methods can be limited by other components in the matrix that may also cause quenching or exhibit native fluorescence.

Applications of Nitro Peb As a Research Probe in Chemical Biology and Molecular Imaging Research

Development of Nitro-PEB as a Precursor for Radioligand Synthesis

The synthesis of radioligands for PET imaging often requires the incorporation of a radioactive isotope, such as fluorine-18 (B77423) (¹⁸F), into a molecule with desirable biological activity and pharmacokinetic properties. This compound has been identified as a valuable nitro-precursor in the radiosynthesis of certain PET radioligands. This approach typically involves a nucleophilic substitution reaction where the nitro group is replaced by the radioactive fluoride (B91410) ion.

For instance, this compound or related nitro-containing compounds have been used as starting materials for the synthesis of radioligands targeting specific receptors in the brain, such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and mGlu4. snmjournals.orgacs.orgacs.org The radiosynthesis often involves reacting the nitro-precursor with ¹⁸F-fluoride under optimized conditions, sometimes utilizing techniques like microwave irradiation to improve yield and reaction time. snmjournals.orgsnmjournals.org The resulting radiolabeled compound, such as [¹⁸F]FPEB, can then be used for in vivo PET imaging studies to visualize and quantify the distribution of the target receptor in living subjects. snmjournals.orgsnmjournals.org

Preclinical Research on Radiosynthesized this compound Probes for Target Engagement

Radiosynthesized probes derived from this compound precursors are essential tools in preclinical research to evaluate target engagement. Target engagement refers to the ability of a probe or drug candidate to bind to its intended biological target within a living system. promega.co.ukpelagobio.compelagobio.comnih.gov In the context of PET imaging, a radiosynthesized ligand's uptake and retention in tissues known to express the target receptor provide evidence of target engagement.

Preclinical studies using radiosynthesized probes like [¹⁸F]FPEB in animal models, such as rats and monkeys, have demonstrated uptake in brain regions consistent with the known distribution of the target receptor, such as mGluR5. snmjournals.orgresearchgate.net These studies involve administering the radioligand and then measuring the radioactivity in different brain regions over time using PET imaging or by ex vivo methods like biodistribution studies and autoradiography. snmjournals.orgresearchgate.net The specific binding of the radioligand to the target receptor can be determined by co-injecting or pre-treating with a known antagonist for the receptor, which should reduce the uptake of the radioligand in target-rich areas. researchgate.net This preclinical evaluation is crucial for validating the probe's utility and predicting its potential for clinical PET imaging in humans. researchgate.net

Application of this compound in Quantitative Autoradiography Studies (In Vitro)

Quantitative autoradiography is an in vitro technique used to visualize and quantify the distribution and density of specific binding sites, such as receptors, in tissue sections using radiolabeled ligands. researchgate.netmdpi.comnih.govnih.gov Radiosynthesized probes derived from this compound precursors, such as [¹⁸F]FPEB, have been applied in quantitative autoradiography studies using brain tissue sections. snmjournals.orgresearchgate.netresearchgate.net

In these studies, tissue sections are incubated with the radiolabeled probe, allowing it to bind to its target sites. Non-specific binding is typically determined by incubating adjacent sections in the presence of an excess of a non-radioactive compound that competes for the same binding site. After incubation and washing steps to remove unbound radioactivity, the tissue sections are exposed to a phosphor imaging plate or X-ray film. The resulting autoradiogram shows the distribution of radioactivity in the tissue, with higher intensity corresponding to a greater density of binding sites. Quantitative analysis of the autoradiograms allows for the determination of binding parameters such as receptor density (Bmax) and binding affinity. researchgate.netmdpi.com Studies using [¹⁸F]FPEB in rat and rhesus monkey brain sections have shown a regional distribution consistent with mGluR5 expression, confirming the probe's specificity and utility for in vitro binding studies. researchgate.netresearchgate.net

This compound as a Reference Standard in Biochemical Assays

While direct evidence of this compound (1-Nitro-2-phenoxybenzene) being explicitly used as a reference standard in published biochemical assays within the search results is limited, its chemical nature suggests potential applications in this area, particularly in assays involving nitroaromatic compounds or related enzymatic activities. Reference standards are crucial in biochemical assays for calibrating measurements, ensuring accuracy, and providing a benchmark for comparing the activity or binding of test compounds.

Utility of this compound in Competitive Binding Assays

Competitive binding assays are widely used to determine the affinity of a molecule for a biological target by measuring its ability to displace a known labeled ligand from the target. nanotempertech.comresearchgate.netbiorxiv.orgthermofisher.com In a typical competitive binding assay, a fixed concentration of a labeled ligand and a fixed concentration of the target are incubated with varying concentrations of the test compound. The reduction in the binding of the labeled ligand is proportional to the binding affinity and concentration of the test compound. nanotempertech.com

While specific examples of this compound being used as a competitor in such assays were not found, a compound with a well-defined structure and purity, like this compound, could potentially serve as a reference standard or a competitor molecule in competitive binding assays if it exhibits affinity for a particular biological target. Its utility would depend on its binding characteristics to the target under investigation. The principles of competitive binding assays, as described in the literature, highlight the need for well-characterized reference compounds to ensure reliable and comparable results when evaluating the binding of novel ligands. nanotempertech.comresearchgate.net

Use of this compound in Enzymatic Activity Inhibition Studies

Enzymatic activity inhibition studies are fundamental in drug discovery and chemical biology to identify compounds that can modulate the activity of enzymes. nih.govamericanpeptidesociety.orgresearchgate.net These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of an inhibitor. Many enzyme assays, particularly those involving hydrolytic enzymes like phosphatases or esterases, utilize substrates that release a chromogenic or fluorogenic product upon enzymatic cleavage. A common example is the use of nitrophenol derivatives, such as 4-nitrophenyl phosphate, which release 4-nitrophenol (B140041) upon hydrolysis, a product that can be easily quantified by spectrophotometry due to its distinct absorbance at alkaline pH. nih.govresearchgate.netnih.gov

Nitro compounds, in general, can also be substrates or inhibitors for enzymes, particularly nitroreductases, which are involved in the reduction of nitroaromatic compounds. nih.govrsc.org While specific studies detailing the use of this compound (1-Nitro-2-phenoxybenzene) in enzymatic activity inhibition assays were not found in the provided search results, a pure and well-characterized sample of this compound could potentially be used as a reference standard in assays involving enzymes that metabolize or are inhibited by similar nitroaromatic structures. Its role would be to provide a consistent benchmark for quantifying enzyme activity or the potency of other inhibitors. The principles of enzyme inhibition studies rely on accurate measurements of reaction rates and the use of reliable standards to determine kinetic parameters and inhibitor constants (Ki). nih.govamericanpeptidesociety.orgresearchgate.net

Exploring this compound as a Scaffold for Novel Chemical Probes

Chemical probes are small molecules designed with high potency and selectivity for a specific biological target. They are invaluable tools for investigating protein function, validating potential drug targets, and exploring biological pathways. promega.co.uknih.govresearchgate.net The structure of existing chemical compounds often serves as a scaffold or starting point for the design and synthesis of novel chemical probes with improved properties. nih.govrsc.orgresearchgate.net

This compound, with its distinct nitro and phenoxybenzene moieties, possesses a chemical scaffold that could be explored for the development of new chemical probes. The nitro group can potentially be modified or replaced, and the phenoxybenzene system can be functionalized at various positions to introduce new chemical functionalities or to optimize interactions with a biological target. This scaffold could be particularly interesting for designing probes that target enzymes involved in nitro group metabolism or proteins that interact with similar aromatic structures. The process of developing new chemical probes from a scaffold like this compound would involve rational design based on structural information of the target, chemical synthesis of a library of analogs, and rigorous biological evaluation to assess their potency, selectivity, and target engagement in cellular or in vivo systems. promega.co.ukburleylabs.co.uknih.gov The success of this approach is exemplified by the development of numerous chemical probes and drug candidates that originated from existing active scaffolds. researchgate.netnih.govrsc.org

Future Directions and Emerging Research Avenues for Nitro Peb

Investigation of Novel Chemical Modifications for Enhanced Research Utility

Future research could explore chemical modifications of the 1-Nitro-2-phenoxybenzene structure to impart new or enhanced properties relevant to specific research applications. The strategic introduction of functional groups could tailor its solubility, reactivity, or ability to interact with particular biomolecules or cellular components. Research into modifying nitro compounds for applications such as protein bioconjugation nih.gov or as potential antitumor agents by introducing nitro groups and other electron-withdrawing substituents highlights the potential for structural diversification to modulate activity and utility nih.gov. For instance, modifications could aim to create derivatives suitable for conjugation with probes for imaging or tracking in biological systems, or to tune its chemical reactivity for controlled release or interaction studies.

Integration of Nitro-PEB Research with Advanced Multi-Omics Approaches

Should this compound demonstrate biological activity or be utilized as a tool in biological experiments, integrating its study with advanced multi-omics approaches represents a significant future direction. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems omicstutorials.comnih.govsib.swiss. Applying multi-omics to studies involving this compound could help elucidate the complex molecular pathways and networks affected by its presence or activity. This integrated approach can reveal how a compound might influence gene expression, protein profiles, and metabolic outputs simultaneously, offering a more comprehensive understanding of its biological impact github.ioarxiv.org. This is a general trend in modern biological research aimed at understanding complex processes and identifying biomarkers or therapeutic targets omicstutorials.com.

Development of Innovative Analytical Tools Tailored for this compound and its Derivatives

The development of analytical tools specifically tailored for the detection, quantification, and characterization of this compound and its potential metabolites or derivatives is a crucial area for future research. Precise analytical methods are essential for tracking the compound in various matrices, understanding its stability, and studying its interactions. Research on developing analytical assays for other nitrated species, such as electrochemical detection methods for protein-bound 3-nitrotyrosine, underscores the importance of tailored tools for nitro compounds in complex biological samples researchgate.net. Future efforts could focus on developing highly sensitive and selective chromatographic or spectroscopic methods, potentially coupled with mass spectrometry, to accurately measure this compound and its transformation products in biological or environmental samples.

Q & A

Q. How can contradictions in reported spectroscopic data for this compound be systematically resolved?

  • Methodological Answer: Perform meta-analysis of published spectra to identify outliers. Replicate disputed experiments using identical conditions, and apply multivariate statistical tools (e.g., PCA) to isolate variables causing discrepancies. Collaborate with original authors to cross-validate findings .

Q. What computational strategies are effective for modeling this compound’s reactivity in novel reaction environments?

  • Methodological Answer: Use density functional theory (DFT) to simulate reaction pathways and transition states. Validate models with kinetic isotope effects (KIE) or isotopic labeling experiments. Integrate machine learning to predict solvent/catalyst effects on reaction outcomes .

Q. How can researchers design experiments to elucidate the mechanism of this compound’s biological activity?

  • Methodological Answer: Employ a combination of in vitro assays (e.g., enzyme inhibition) and in silico docking studies. Use CRISPR-Cas9 gene editing to identify target proteins and siRNA knockdowns to confirm pathways. Validate findings with dose-response curves and negative controls .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to fit data. Use bootstrapping to estimate confidence intervals and Bayesian hierarchical models to account for inter-study variability. Report AIC/BIC values to compare model fits .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in this compound’s stereochemistry?

  • Methodological Answer: Acquire NOESY or ROESY spectra to determine spatial proximities of protons. For crystalline samples, perform X-ray diffraction and refine structures using SHELX. Compare experimental data with predicted crystal structures from Mercury CSD .

Q. What strategies mitigate batch-to-batch variability in large-scale this compound synthesis?

  • Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FT-IR). Use design of experiments (DoE) to optimize critical process parameters (CPPs) and apply statistical process control (SPC) charts to maintain quality .

Q. How can researchers integrate multi-omics data to study this compound’s systemic effects in biological models?

  • Methodological Answer: Combine transcriptomics, proteomics, and metabolomics data using pathway enrichment tools (e.g., KEGG, Reactome). Apply network pharmacology to identify hub genes/proteins and validate via CRISPR interference. Use orthogonal partial least squares (OPLS) for data integration .

Data Analysis & Interpretation

Q. How should researchers design studies to distinguish between this compound’s direct and indirect biological effects?

  • Methodological Answer: Use time-resolved assays (e.g., pulse-chase experiments) and pharmacological inhibitors to block secondary pathways. Employ single-cell RNA sequencing to map temporal gene expression changes and infer causality .

Q. What frameworks guide the prioritization of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer: Apply quantitative SAR (QSAR) models with descriptors like logP, polar surface area, and H-bonding capacity. Prioritize derivatives with Pareto optimization balancing potency, solubility, and toxicity. Validate top candidates in orthogonal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.